5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and high yield. The process involves heating the reactants in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiparasitic agent, particularly against species of Leishmania and Trypanosoma cruzi.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in parasitic infections .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its piperidino group, which imparts specific biological activities and chemical reactivity. This distinguishes it from other triazolopyrimidines that may lack this functional group .
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-phenyl-7-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)14-11-15(20-9-5-2-6-10-20)21-16(19-14)17-12-18-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
InChI Key |
GWMJJOIYAZNGTC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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